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molecular formula C7H9F3O2 B1308867 Ethyl 3-(trifluoromethyl)crotonate CAS No. 24490-03-7

Ethyl 3-(trifluoromethyl)crotonate

Cat. No. B1308867
M. Wt: 182.14 g/mol
InChI Key: OSZLARYVWBUKTG-UHFFFAOYSA-N
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Patent
US08247595B2

Procedure details

To a solution of 4.5 g of ethyl 4,4,4-trifluoro-3-methyl-2-butenoate in 50 ml of tetrahydrofuran was added dropwise 48 ml of diisobutylaluminum hydride (1.02M solution in hexane) under ice-cooling. The reaction mixture was stirred at the same temperature for 2 hours. To the reaction mixture was added diluted sulfuric acid and then extracted with t-butyl methyl ether. The organic layer was dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure to obtain crude 4,4,4-trifluoro-3-methyl-2-buten-1-ol.
Name
ethyl 4,4,4-trifluoro-3-methyl-2-butenoate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]([CH3:10])=[CH:4][C:5](OCC)=[O:6].[H-].C([Al+]CC(C)C)C(C)C.S(=O)(=O)(O)O>O1CCCC1>[F:1][C:2]([F:12])([F:11])[C:3]([CH3:10])=[CH:4][CH2:5][OH:6] |f:1.2|

Inputs

Step One
Name
ethyl 4,4,4-trifluoro-3-methyl-2-butenoate
Quantity
4.5 g
Type
reactant
Smiles
FC(C(=CC(=O)OCC)C)(F)F
Name
Quantity
48 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with t-butyl methyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C(=CCO)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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